Spiro[3.5]nonan-2-ol
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Overview
Description
Spiro[3.5]nonan-2-ol is a chemical compound characterized by a unique spirocyclic structure. This compound consists of a nonane ring system with a spiro junction at the second carbon, which is also bonded to a hydroxyl group. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.5]nonan-2-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common method is the pinacol-like rearrangement, where a suitable precursor undergoes a rearrangement to form the spirocyclic structure. This is often followed by oxidation or reduction steps to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of synthetic organic chemistry to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.5]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spiro[3.5]nonan-2-one, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Spiro[3.5]nonan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Spiro[3.5]nonan-2-ol exerts its effects is largely dependent on its interactions with molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure also contributes to its unique properties by affecting the spatial arrangement of atoms and functional groups .
Comparison with Similar Compounds
7-Methylspiro[3.5]nonan-2-ol: Similar in structure but with a methyl group at the seventh position.
2,6-Dichlorospiro[3.3]heptane: A smaller spirocyclic compound with chlorine substituents.
1,6-Dioxaspiro[4.5]decane: Contains oxygen atoms in the ring system, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the second carbon. This combination imparts distinct reactivity and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
spiro[3.5]nonan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAJEZBCBYLOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521428-81-8 |
Source
|
Record name | spiro[3.5]nonan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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